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molecular formula C8H14O3 B8701389 Propanoic acid, 2-allyloxy-, ethyl ester

Propanoic acid, 2-allyloxy-, ethyl ester

Cat. No. B8701389
M. Wt: 158.19 g/mol
InChI Key: SQKHGJLWNLPYMB-UHFFFAOYSA-N
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Patent
US04658049

Procedure details

2-Allyloxypropionic acid ethyl ester (147.2 g, 0.93 mol), water (300 ml) and NaOH (44.7 g) were fed into a flask, followed by agitating the mixture for about 5 to 6 hours while the reaction temperature was kept at about 60° C., thereafter dropwise adding conc. hydrochloric acid (90 ml) under ice cooling, extracting the resulting deposited oily substance with isopropyl ether, drying over MgSO4 and carrying out vacuum distillation to obtain 2-allyloxypropionic acid (95.7 g, 108° C./5 mmHg). Yield: 79%.
Quantity
147.2 g
Type
reactant
Reaction Step One
Name
Quantity
44.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:11])[CH:5]([O:7][CH2:8][CH:9]=[CH2:10])[CH3:6])C.[OH-].[Na+]>O>[CH2:8]([O:7][CH:5]([CH3:6])[C:4]([OH:11])=[O:3])[CH:9]=[CH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
147.2 g
Type
reactant
Smiles
C(C)OC(C(C)OCC=C)=O
Name
Quantity
44.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by agitating the mixture for about 5 to 6 hours while the reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at about 60° C.
EXTRACTION
Type
EXTRACTION
Details
dropwise adding conc. hydrochloric acid (90 ml) under ice cooling, extracting the resulting deposited oily substance with isopropyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4
DISTILLATION
Type
DISTILLATION
Details
vacuum distillation

Outcomes

Product
Details
Reaction Time
5.5 (± 0.5) h
Name
Type
product
Smiles
C(C=C)OC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 95.7 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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